2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes an indole moiety and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 3-(4-nitrophenyl)quinazolin-4(3H)-one with an appropriate indole derivative under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for monitoring and quality control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .
Scientific Research Applications
2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways critical for the survival and proliferation of cancer cells or bacteria. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Thiadiazole Derivatives: Exhibits antimicrobial and anticancer activities.
Indole Derivatives: Widely studied for their pharmacological properties, including anti-inflammatory and anticancer effects.
Uniqueness
What sets 2-[(Z)-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4(3H)-one apart is its unique combination of an indole moiety and a quinazolinone core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H18N4O4 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H18N4O4/c1-2-27-22-10-6-4-7-18(22)20(24(27)30)15-23-26-21-9-5-3-8-19(21)25(31)28(23)16-11-13-17(14-12-16)29(32)33/h3-15H,2H2,1H3/b20-15- |
InChI Key |
PMTSHMRRUSUUBV-HKWRFOASSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-])/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-])C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.